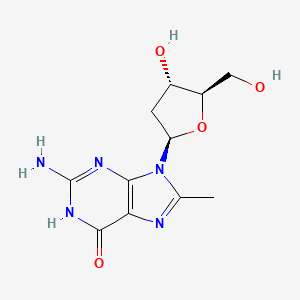

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methyl-1H-purin-6(9H)-one

Description

Chemical Structure: This compound is a purine nucleoside analog featuring a 2-aminopurine core linked to a modified ribose moiety (tetrahydrofuran ring). The structure includes:

- Purine Ring: 2-amino and 8-methyl substituents.

- Sugar Moiety: A (2R,4S,5R)-configured tetrahydrofuran ring with hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively.

Molecular Formula: C₁₁H₁₆N₆O₅ (exact formula inferred from evidence; see Table 1 for details). Molecular Weight: ~299.28 g/mol (calculated based on similar compounds in –16).

Its structural features suggest interactions with enzymes like kinases or adenosine receptors .

Properties

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-13-8-9(14-11(12)15-10(8)19)16(4)7-2-5(18)6(3-17)20-7/h5-7,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t5-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBIHETUJVTBJG-RRKCRQDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569464 | |

| Record name | 2'-Deoxy-8-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-69-8 | |

| Record name | 2'-Deoxy-8-methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Identity:

- IUPAC Name: 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methyl-1H-purin-6(9H)-one dihydrate

- CAS Number: 40773-29-3

- Molecular Formula: C10H17N5O6

- Molecular Weight: 303.27 g/mol

This compound is a purine derivative that exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily revolves around its role as a potential inhibitor of eukaryotic translation initiation factor 4E (eIF4E). This factor is crucial for the initiation of cap-dependent translation and is often overexpressed in various cancers. Inhibition of eIF4E has been associated with reduced tumor growth and increased apoptosis in malignant cells .

Anticancer Potential

Research indicates that compounds targeting eIF4E can serve as effective anticancer agents. For instance, studies have shown that selective inhibitors of eIF4E can significantly slow down tumor growth in models of breast cancer and other malignancies . The development of PROTACs (proteolysis-targeting chimeras) based on this compound's scaffold has been explored to enhance its efficacy by promoting the degradation of eIF4E rather than merely inhibiting its function .

Metabolic Pathways

This compound acts as a metabolite in various organisms, including humans and model organisms like Saccharomyces cerevisiae and Escherichia coli. Its involvement in metabolic pathways suggests potential roles in cellular metabolism and signaling .

Pharmacological Studies

Pharmacological evaluations have shown that this compound possesses favorable properties for drug development:

- Selectivity: It selectively targets eIF4E without significantly affecting other translation factors.

- Bioavailability: Preliminary studies suggest adequate cellular permeability, which is critical for therapeutic efficacy.

- Dose-response relationship: Initial findings indicate a dose-dependent effect on cancer cell lines, with significant reductions in eIF4E levels observed at higher concentrations .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, highlighting structure-activity relationships (SAR) that inform the design of more potent analogues. For example:

- Study A : Investigated the effects of various substitutions on the purine ring and their impact on eIF4E binding affinity.

- Study B : Developed PROTACs based on this compound to enhance degradation efficiency compared to traditional inhibitors.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Hazard and Stability Profiles

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis of structurally similar tetrahydrofuran-containing purine derivatives often involves multi-step reactions with precise control of conditions. For example:

- Use of anhydrous tetrahydrofuran (THF) as a solvent and CuBr as a catalyst in nucleophilic substitution reactions .

- Temperature control (e.g., cooling to -78°C for Grignard reagent addition) to prevent side reactions .

- Purification via column chromatography and validation using and to confirm stereochemistry and purity .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in a dark, inert atmosphere (e.g., argon) at room temperature to prevent degradation of the tetrahydrofuran ring or oxidation of hydroxyl groups .

- Handling : Use nitrile gloves and safety glasses (tested to EN 166 standards) to avoid skin/eye contact. Employ fume hoods for weighing or dissolving the compound due to potential dust hazards .

- Disposal : Follow local regulations for organic waste, avoiding drainage systems .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : resolves methyl and hydroxyl protons (e.g., δ 1.2–1.5 ppm for methyl groups; δ 4.0–5.5 ppm for tetrahydrofuran protons) . confirms sugar moiety stereochemistry (e.g., C2' and C3' carbons at δ 70–80 ppm) .

- Optical Rotation : Use a Rudolph Autopol III polarimeter to verify chiral centers in the tetrahydrofuran ring (e.g., to ) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity?

- Fluorination at the 3'-position of the tetrahydrofuran ring (as seen in analogs like 3'-deoxy-3'-fluoroguanosine) enhances metabolic stability by resisting enzymatic cleavage, making it useful in antiviral studies .

- Substitution of the 8-methyl group with bromine (e.g., 8-bromoadenosine derivatives) alters base-pairing interactions, potentially increasing antitumor activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Studies : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .

- Cell Line Validation : Use multiple cell lines (e.g., HeLa, HepG2) to rule out cell-specific artifacts .

- Isotopic Labeling : Track metabolic pathways using -labeled compounds to confirm incorporation into nucleic acids .

Q. What computational methods support mechanistic studies of this compound?

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and DNA/RNA polymerases to predict binding affinities .

- Density Functional Theory (DFT) : Calculate charge distribution in the purine ring to explain reactivity at the 6-oxo position .

Data Contradiction Analysis

Q. Why do studies report conflicting results on cytotoxicity?

- Purity Variability : Impurities from incomplete purification (e.g., <95% purity by HPLC) can skew bioactivity results. Validate purity using dual-column HPLC with UV/RI detection .

- Solvent Effects : Dimethyl sulfoxide (DMSO) used for solubilization may inhibit cellular pathways at concentrations >0.1% .

Q. How does the compound’s stereochemistry influence its pharmacokinetics?

- The (2R,4S,5R) configuration of the tetrahydrofuran ring is critical for substrate recognition by nucleoside transporters (e.g., hENT1). Epimerization at C4' reduces cellular uptake by >50% .

- Diastereomers with inverted C2' or C3' hydroxyl groups show 10-fold lower binding to viral reverse transcriptases .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating antiviral potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.